N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
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Overview
Description
N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazole ring fused with a pyridazine ring, a piperidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyridazine Ring: The pyridazine ring is often formed through the reaction of hydrazine with dicarbonyl compounds.
Coupling Reactions: The triazole and pyridazine rings are then fused together through coupling reactions, often involving palladium-catalyzed cross-coupling.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Benzylation: The final step involves the benzylation of the compound to introduce the benzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of high-throughput screening methods and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
Pyridazine Derivatives: Compounds with a pyridazine ring also exhibit similar chemical properties and biological activities.
Piperidine Derivatives: These compounds share the piperidine ring and are often used in medicinal chemistry.
Uniqueness
N-benzyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22N6O |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-benzyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H22N6O/c1-14-21-22-17-9-10-18(23-25(14)17)24-11-5-8-16(13-24)19(26)20-12-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3,(H,20,26) |
InChI Key |
ZVFUVTKGBFHXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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